molecular formula C15H18N4O2 B2918887 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034468-59-0

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No. B2918887
CAS RN: 2034468-59-0
M. Wt: 286.335
InChI Key: ZIICCAOMMILOPM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring, a pyridine ring, and a tetrahydrofuran ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridine is a basic heterocyclic organic compound similar to benzene, and tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring containing oxygen .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Without more specific information, it’s difficult to predict the exact reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact structure. For example, its solubility could be influenced by the presence of polar functional groups .

Scientific Research Applications

Synthesis and Characterization

A study by Yıldırım et al. (2005) explored the functionalization reactions of pyrazole-carboxylic acid derivatives, providing insights into the synthetic pathways that could be relevant for producing compounds like N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide. Their work highlights the versatility of pyrazole compounds in chemical synthesis, showing how different products can be obtained through reactions involving acid chlorides and amines, potentially applicable for designing new molecules with specific properties (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial and Antibacterial Activity

Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. Their findings indicate that pyrazolopyridines, particularly those with carboxamide groups, show moderate to good antibacterial efficacy. This research suggests potential applications of this compound in developing new antimicrobial agents, assuming similar structural functionalities contribute to biological activity (Panda, Karmakar, & Jena, 2011).

Applications in Molecular Magnetism

Research by Mandal et al. (2011) on the self-assembly of tetranuclear Cu(II) and Ni(II) complexes with pyrazole-based ligands extends to the exploration of magnetic properties in coordination compounds. Their work, focusing on the synthesis and magnetic studies of these complexes, could offer a framework for designing novel materials with potential applications in information storage, quantum computing, or magnetic sensors, where similar compounds like this compound might find use due to their structural and electronic properties (Mandal et al., 2011).

Luminescence and Binding Characteristics

Tang et al. (2011) investigated the luminescence properties of novel aromatic carboxylic acids and their Eu(III) and Tb(III) complexes, alongside their binding characteristics with bovine serum albumin (BSA). This study underscores the importance of pyrazole and pyridine derivatives in developing luminescent materials for bioimaging and sensing applications. It also highlights the potential of this compound in similar applications, given its structural affinity to the compounds studied (Tang, Tang, & Tang, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole-containing compounds exhibit various biological activities and have been used in the development of new drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-9-13(8-18-19)14-11(3-2-5-16-14)7-17-15(20)12-4-6-21-10-12/h2-3,5,8-9,12H,4,6-7,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIICCAOMMILOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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